1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
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Overview
Description
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclobutyl ring with a ketone group and a tetrazolone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the following steps:
Starting Material: The synthesis begins with 3-oxocyclobutanecarboxylic acid.
Curtius Rearrangement: This acid is converted into N-Boc-protected 1-(3-oxocyclobutyl) urea using diphenyl phosphoryl azide and triethylamine in tert-butanol.
Cyclization: The N-Boc-protected intermediate undergoes cyclization to form the tetrazolone ring under specific conditions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The tetrazolone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The tetrazolone ring is known to interact with active sites of enzymes, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can be compared with similar compounds such as:
3-oxocyclobutanecarboxylic acid: This compound is a precursor in the synthesis of the target compound and shares the cyclobutyl ring structure.
tert-Butyl 3-oxocyclobutylcarbamate: Another intermediate in the synthesis, featuring a similar cyclobutyl ring but with different functional groups.
The uniqueness of this compound lies in its tetrazolone ring, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H6N4O2 |
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Molecular Weight |
154.13 g/mol |
IUPAC Name |
4-(3-oxocyclobutyl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C5H6N4O2/c10-4-1-3(2-4)9-5(11)6-7-8-9/h3H,1-2H2,(H,6,8,11) |
InChI Key |
OKTHETOJASKRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)N2C(=O)NN=N2 |
Origin of Product |
United States |
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